molecular formula C7H6BClF3K B2967220 Potassium [(2-chlorophenyl)methyl]trifluoroboranuide CAS No. 2126821-80-3

Potassium [(2-chlorophenyl)methyl]trifluoroboranuide

Cat. No.: B2967220
CAS No.: 2126821-80-3
M. Wt: 232.48
InChI Key: KQQCXTKKPCPFCN-UHFFFAOYSA-N
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Description

Potassium [(2-chlorophenyl)methyl]trifluoroboranuide is a chemical compound with the molecular formula C7H6BClF3K. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly noted for its use in cross-coupling reactions, which are essential in the synthesis of complex organic molecules.

Safety and Hazards

This compound has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium [(2-chlorophenyl)methyl]trifluoroboranuide typically involves the reaction of 2-chlorobenzyl bromide with potassium trifluoroborate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through crystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Potassium [(2-chlorophenyl)methyl]trifluoroboranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic acids, boranes, and various substituted organoboron compounds. These products are valuable intermediates in organic synthesis and pharmaceutical development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium [(2-chlorophenyl)methyl]trifluoroboranuide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of certain pharmaceuticals and advanced materials .

Properties

IUPAC Name

potassium;(2-chlorophenyl)methyl-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClF3.K/c9-7-4-2-1-3-6(7)5-8(10,11)12;/h1-4H,5H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQCXTKKPCPFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1=CC=CC=C1Cl)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126821-80-3
Record name potassium [(2-chlorophenyl)methyl]trifluoroboranuide
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